2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23-4-3-21(19-5-10-25-11-6-19)27-29(23)16-17-8-13-28(14-9-17)24(31)20-2-1-18-7-12-26-22(18)15-20/h1-7,10-12,15,17,26H,8-9,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGKVIQBKXKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules. This suggests that the compound could have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
Given the various biological activities associated with indole derivatives, it’s likely that this compound could have a range of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the specific structural features of the compound, including the indole nucleus and the piperidin-4-yl and pyridin-4-yl groups.
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives, it is plausible that this compound could influence various cellular processes This might include impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2097869-51-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound.
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 402.4 g/mol
- Structure : The compound features an indole moiety, a piperidine group, and a pyridazine ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and piperidine. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains. For instance, it demonstrated an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties against resistant strains .
- Mechanism of Action : The antibacterial efficacy may be attributed to its ability to inhibit specific bacterial enzymes or disrupt cell wall synthesis. Molecular docking studies suggest that it interacts effectively with bacterial proteins involved in resistance mechanisms .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity : In vitro studies indicated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited a preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts .
- Mechanism of Action : The anticancer activity is likely mediated through apoptosis induction and inhibition of cell cycle progression. Further investigations into its effects on signaling pathways related to cancer proliferation are ongoing .
Study on Antimicrobial Efficacy
A comprehensive study evaluated various indole derivatives, including the target compound, for their antimicrobial activities:
- Results Summary :
This study underscores the potential of indole-based compounds in developing new antimicrobial agents.
Study on Anticancer Properties
Another research effort focused on the cytotoxic effects of this compound:
- Findings :
- Significant growth inhibition was observed in several cancer cell lines.
- The mechanism involved apoptosis and modulation of key regulatory proteins associated with cell survival .
Data Tables
| Biological Activity | Test Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | S. aureus (MRSA) | 0.98 |
| Antifungal | C. albicans | 7.80 |
| Cytotoxicity | A549 (lung cancer) | Significant |
| MCF7 (breast cancer) | Significant |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Substituent Effects on Pharmacological Potential
- Indole vs. Benzothiazole (): The indole group in the target compound provides a planar aromatic system with an NH group, enhancing hydrogen-bonding capacity compared to the sulfur-containing benzothiazole. Benzothiazole analogs may exhibit higher metabolic stability due to reduced oxidative susceptibility .
- Methoxyethyl vs.
- Chlorinated Derivatives (): Chlorine atoms in ’s compound increase molecular weight and lipophilicity, which may enhance membrane permeability but raise toxicity concerns. The discontinuation of nitro-substituted analogs () suggests stability or synthesis challenges .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling a piperidine derivative (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) with indole-based aldehydes (e.g., 5,6-difluoro-1H-indole-7-carbaldehyde) under reductive amination conditions. Key steps include:
- Step 1: Formation of the indole-piperidine backbone via nucleophilic substitution or amide coupling .
- Step 2: Introduction of the pyridazine ring through cyclization under reflux in solvents like ethanol or dimethylformamide (DMF) at 80–100°C .
- Step 3: Final functionalization with pyridin-4-yl groups using Suzuki-Miyaura cross-coupling or similar methods.
Critical Reaction Conditions:
- Temperature Control: Elevated temperatures (e.g., 80–100°C) are required for cyclization but must be balanced to avoid decomposition .
- pH Adjustment: Acidic conditions (pH 4–6) during amide coupling improve reaction efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
